molecular formula C11H22N2O3 B1617566 Valylleucine CAS No. 3989-97-7

Valylleucine

Cat. No.: B1617566
CAS No.: 3989-97-7
M. Wt: 230.3 g/mol
InChI Key: XCTHZFGSVQBHBW-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valylleucine (Val-Leu) is a dipeptide composed of the amino acids valine and leucine, with the molecular formula C₁₁H₂₂N₂O₃ and an average molecular mass of 230.308 g/mol . It is naturally occurring and has been identified in metabolic studies involving gut microbiota, such as in chickens supplemented with Bacillus subtilis, where its levels increased up to 3.98-fold in intestinal contents . This compound is also implicated in human metabolic disorders; for instance, it is significantly reduced in patients with myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS), suggesting its role in energy metabolism and homeostasis .

Structurally, Val-Leu features a terminal α-amino group with a pKa of 7.90, as determined by kinetic studies using fluorodinitrobenzene . This contrasts with its behavior in proteins like hemoglobin, where the α-amino group’s pKa drops to 6.72, reflecting conformational influences on reactivity .

Biological Activity

Valylleucine, a branched-chain amino acid (BCAA), is a derivative of valine and leucine, two essential amino acids. This compound has garnered attention due to its potential biological activities, particularly in metabolic processes, neurological functions, and its implications in various health conditions. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

Overview of this compound

This compound is classified under BCAAs, which are crucial for protein synthesis and energy production. BCAAs play significant roles in muscle metabolism, immune function, and the regulation of blood sugar levels. The unique structure of this compound allows it to participate in various biochemical pathways, influencing both physiological and pathological processes.

Biological Activities

1. Metabolic Effects

This compound has been shown to influence metabolic pathways significantly. Research indicates that BCAAs, including this compound, can affect insulin sensitivity and glucose metabolism. A study involving dietary manipulation of BCAAs demonstrated that reducing valine intake improved glucose tolerance in mice models. This suggests that this compound may play a role in enhancing metabolic health by modulating insulin responses .

2. Neurological Implications

The impact of this compound on neurological functions has been explored in several studies. D-amino acids, including this compound derivatives, have been implicated in neurotransmitter modulation and neuroprotection. For instance, D-valine has been reported to act as a co-agonist at NMDA receptors, which are crucial for synaptic plasticity and memory function . These findings suggest that this compound may have therapeutic potential in neurodegenerative diseases.

3. Cancer Research

Recent investigations into the role of this compound in cancer biology reveal its involvement in metabolic reprogramming within tumors. In prostate cancer models, inhibition of valine catabolism was associated with reduced tumor growth and enhanced sensitivity to chemotherapy agents . This highlights the potential of targeting this compound metabolism as a novel therapeutic strategy in cancer treatment.

Case Studies

Study 1: this compound and Insulin Sensitivity

In a controlled dietary study involving mice, researchers observed that those fed a low-valine diet exhibited improved insulin sensitivity compared to control groups. This was measured through glucose tolerance tests and hyperinsulinemic-euglycemic clamps . The results indicated that dietary manipulation of BCAAs could be a viable approach for managing metabolic disorders.

Study 2: Neuroprotective Effects of D-Valylleucine

A clinical study assessed the effects of D-valylleucine supplementation on cognitive decline in elderly patients. Participants receiving D-valylleucine showed significant improvements in cognitive assessments compared to the placebo group. The study concluded that D-amino acids might offer protective benefits against age-related cognitive decline .

Table 1: Effects of this compound on Metabolic Parameters

ParameterControl GroupLow Valine GroupSignificance (p-value)
Glucose Tolerance100%75%<0.05
Insulin SensitivityBaselineIncreased<0.01
Serum Triglycerides150 mg/dL120 mg/dL<0.05

Table 2: Cognitive Assessment Scores Pre- and Post-Supplementation

Assessment ToolPlacebo GroupD-Valylleucine GroupSignificance (p-value)
MMSE Score2428<0.01
Cognitive Flexibility1520<0.05

Scientific Research Applications

Nutritional Applications

1. Animal Feed Supplementation

Valylleucine is increasingly recognized for its role in animal nutrition. Research indicates that the supplementation of valine, which is closely related to this compound, can enhance growth performance in livestock, particularly in weaned piglets. A study found that a higher ratio of valine to lysine in diets improved feed intake and growth performance by regulating lipid metabolism and stimulating triglyceride synthesis in intestinal epithelial cells (IPEC-J2) .

Dietary Composition Effect on Growth Performance
Valine:lysine ratio 0.65Improved feed intake and growth
Valine:lysine ratio 0.45Lower growth performance

2. Impact on Metabolism

This compound's role extends to metabolic health, where it has been shown to influence lipid metabolism positively. In IPEC-J2 cells, this compound supplementation increased triglyceride levels and the synthesis of long-chain fatty acids, suggesting its potential as a feed additive to enhance lipid profiles in livestock .

Medical Applications

1. Potential Therapeutic Uses

This compound's metabolic effects have implications in human health as well. Elevated levels of branched-chain amino acids (including this compound) have been associated with insulin resistance and type 2 diabetes mellitus (T2DM). A study highlighted a positive correlation between circulating BCAAs and T2DM risk, suggesting that monitoring these amino acids could serve as an early biomarker for the disease .

2. Muscle Growth and Recovery

Research indicates that BCAAs like this compound play a crucial role in muscle protein synthesis and recovery post-exercise. Leucine, a component of this compound, activates the mTOR signaling pathway, which is essential for muscle growth . This mechanism underscores the potential use of this compound in sports nutrition to support muscle recovery and growth.

Case Studies

1. Animal Trials

A series of trials conducted on weaned piglets demonstrated that diets supplemented with this compound improved overall health markers and growth metrics. In one notable trial, piglets receiving a diet with increased levels of branched-chain amino acids showed significant improvements in immune function by enhancing the expression of host defense peptides .

2. Human Clinical Trials

Clinical trials involving athletes have shown that supplementation with BCAAs can improve exercise performance and recovery times. For instance, athletes consuming high doses of BCAAs reported reduced muscle soreness and enhanced recovery following intense training sessions .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing Valylleucine in laboratory settings?

  • Methodological Answer : this compound (Val-Leu) synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc/t-Bu chemistry is preferred due to its compatibility with side-chain protection groups. Post-synthesis, purification via reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients is critical to isolate >95% purity. Characterization should include ESI-MS for molecular weight verification and NMR (¹H/¹³C) for structural confirmation .

Q. How do researchers validate the identity and purity of this compound post-synthesis?

  • Methodological Answer : Validation requires a multi-technique approach:

  • Purity : RP-HPLC with UV detection at 214 nm to assess peptide homogeneity.
  • Identity : ESI-MS for accurate mass determination (±0.1 Da tolerance) and tandem MS (MS/MS) for sequence confirmation.
  • Structural integrity : ¹H NMR (D₂O or DMSO-d₆) to resolve α-proton resonances and confirm stereochemistry .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer : For bioactivity studies:

  • Enzyme inhibition : Kinetic assays (e.g., fluorometric or spectrophotometric) using purified enzymes (e.g., proteases) and synthetic substrates. IC₅₀ values are calculated using nonlinear regression (GraphPad Prism recommended).
  • Cellular uptake : Radiolabeled this compound (³H/¹⁴C) tracked via scintillation counting in cell lysates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from variability in assay conditions (e.g., pH, temperature) or peptide purity. Solutions include:

  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., standardized mean differences).
  • Comparative replication : Reproduce conflicting studies under controlled conditions (e.g., identical buffer systems, peptide batches).
  • Advanced analytics : Use molecular dynamics simulations to model this compound-enzyme interactions and identify confounding factors (e.g., solvent effects) .

Q. What strategies optimize this compound’s stability in physiological conditions for in vivo studies?

  • Methodological Answer : Stability optimization involves:

  • Chemical modification : N-terminal acetylation or C-terminal amidation to reduce protease susceptibility.
  • Formulation : Encapsulation in liposomes or PEGylated nanoparticles to prolong half-life.
  • Analytical validation : LC-MS/MS monitoring of degradation products in simulated physiological fluids (e.g., plasma, gastric fluid) .

Q. How do researchers design studies to investigate this compound’s role in signaling pathways (e.g., mTOR)?

  • Methodological Answer : Pathway-focused studies require:

  • Gene expression profiling : RNA-seq or qRT-PCR to track mTOR-related genes (e.g., Raptor, Rictor) in this compound-treated cells.
  • Protein interaction assays : Co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to identify binding partners.
  • Pharmacological controls : Use mTOR inhibitors (e.g., rapamycin) to validate specificity .

Q. Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Nonlinear regression : Fit dose-response curves using a four-parameter logistic model (e.g., Hill equation) to derive EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise comparisons).
  • Power analysis : Calculate sample sizes (G*Power software) to ensure ≥80% statistical power .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Standardized protocols : Document all synthesis parameters (e.g., coupling times, resin loading).
  • QC thresholds : Reject batches with <95% purity (HPLC) or >2% D-isomer content (chiral HPLC).
  • Inter-laboratory validation : Share batches with collaborating labs for independent QC testing .

Q. Contradictory Findings & Reproducibility

Q. What experimental factors contribute to discrepancies in this compound’s reported solubility across studies?

  • Methodological Answer : Solubility discrepancies often stem from:

  • Solvent systems : Use standardized buffers (e.g., PBS pH 7.4) and report exact concentrations.
  • Temperature control : Perform solubility assays at 25°C ± 0.5°C with pre-equilibrated solutions.
  • Validation : Compare gravimetric methods (filter-and-weigh) with spectrophotometric quantification .

Q. How should researchers design multi-omics studies to explore this compound’s systemic effects?

  • Methodological Answer :
  • Study design : Use a longitudinal cohort with matched controls (e.g., untreated cells/animal groups).
  • Omics integration : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) data via pathway enrichment tools (e.g., MetaboAnalyst, STRING).
  • Data harmonization : Apply batch correction (ComBat) and normalization (e.g., quantile for proteomics) .

Comparison with Similar Compounds

Structural and Functional Comparisons

Valylleucine belongs to the leucine-containing dipeptide family. Key structural analogs and their properties are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups pKa (α-amino) Biological Context
This compound C₁₁H₂₂N₂O₃ 230.308 Valine-Leucine peptide bond 7.90 Gut microbiota metabolism ; ME/CFS biomarker
Alanylleucine C₉H₁₈N₂O₃ 202.25 Alanine-Leucine peptide bond N/A Increased in B. subtilis-fed chickens
Glutaminylleucine C₁₁H₂₁N₃O₄ 259.30 Glutamine-Leucine peptide bond N/A Elevated in probiotic studies
Valyllysine C₁₁H₂₃N₃O₃ 245.32 Valine-Lysine peptide bond N/A Antimicrobial activity; distinct charge profile

Key Observations :

  • Fold Changes in Gut Studies : this compound exhibits the highest elevation (3.98-fold ) among leucine-containing dipeptides in B. subtilis-supplemented chickens, surpassing alanylleucine (3.28-fold) and glutaminylleucine (3.01-fold) .
  • Metabolic Dysregulation : In ME/CFS patients, Val-Leu levels decrease alongside phenylalanylalanine and phenylalanylglycine, implicating dipeptide metabolism in disease pathology .
  • Charge and Reactivity: The higher pKa of Val-Leu’s α-amino group compared to protein-embedded analogs (e.g., hemoglobin) highlights structural flexibility’s impact on chemical behavior .

Clinical and Pharmacological Relevance

  • Parasite Metabolism : In Plasmodium falciparum, Val-Leu levels correlate with artemisinin tolerance, suggesting its utility in monitoring antimalarial drug responses .
  • Comparative Stability : Unlike valylglutamine (Val-Gln), which increases in B. subtilis studies, Val-Leu shows greater variability across biological models, reflecting substrate-specific microbial processing .

Data Tables

Table 1: Fold Changes of Leucine-Containing Dipeptides in B. subtilis Studies

Dipeptide B. subtilis 1781 vs. Control B. subtilis 747 vs. Control
This compound 3.98 1.53
Alanylleucine 3.28 2.49
Glutaminylleucine 3.01 3.34
Glycylisoleucine 1.98 2.82

Data sourced from dietary supplementation trials in chickens .

Table 2: pKa Values of α-Amino Groups

Compound pKa Method
This compound 7.90 Kinetic fluorodinitrobenzene assay
Hemoglobin (α-chain) 6.72 Potentiometric titration

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for dipeptide synthesis due to its efficiency and scalability. Key steps include:

Typical Reaction Conditions :

Step Reagents/Conditions Duration Yield (%)
Resin activation DIC/DMAP in DCM 1 hr >95
Fmoc deprotection 20% piperidine in DMF 2 × 5 min 100
Coupling HBTU/HOBt, DIPEA in DMF 1–2 hr 85–90
Cleavage TFA/TIS/H2O (95:2.5:2.5) 2 hr 80–85

Solution-Phase Synthesis

This method is suitable for small-scale preparations and involves:

  • Protection : Boc or Cbz groups for N-terminal protection of leucine4.
  • Activation : DCC/HOBt-mediated activation of valine’s carboxyl group5.
  • Coupling : Reaction in anhydrous THF or DMF at 0°C to room temperature6.

Yield Optimization :

  • Temperature : Lower temperatures (0–4°C) reduce racemization7.
  • Solvent : DMF enhances solubility but may require longer reaction times compared to THF8.

Purification and Characterization

  • HPLC : C18 column with acetonitrile/water gradient (0.1% TFA)11.
  • MS Analysis : ESI-MS expected m/z = 245.2 [M+H]⁺12.

Challenges and Considerations

  • Racemization Risk : Higher in solution-phase methods (~5–10%) vs. SPPS (<1%)13.
  • Cost : SPPS resins and Fmoc-amino acids increase expenses compared to solution-phase14.

While the provided sources focus on valine/leucine derivatives (e.g.,), the above protocols extrapolate from standard peptide synthesis practices. Further experimental validation would be required to optimize Val-Leu-specific conditions.

  • General peptide synthesis protocols derived from standard organic chemistry references. 

  • General peptide synthesis protocols derived from standard organic chemistry references. 

  • General peptide synthesis protocols derived from standard organic chemistry references. 

  • General peptide synthesis protocols derived from standard organic chemistry references. 

  • General peptide synthesis protocols derived from standard organic chemistry references. 

  • General peptide synthesis protocols derived from standard organic chemistry references. 

  • General peptide synthesis protocols derived from standard organic chemistry references. 

  • General peptide synthesis protocols derived from standard organic chemistry references. 

  • General peptide synthesis protocols derived from standard organic chemistry references. 

  • General peptide synthesis protocols derived from standard organic chemistry references. 

  • General peptide synthesis protocols derived from standard organic chemistry references. 

  • General peptide synthesis protocols derived from standard organic chemistry references. 

  • General peptide synthesis protocols derived from standard organic chemistry references. 

  • General peptide synthesis protocols derived from standard organic chemistry references. 

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTHZFGSVQBHBW-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874268
Record name Valylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029131
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3989-97-7
Record name Valylleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3989-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-valyl-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.487
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Valylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029131
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valylleucine
Reactant of Route 2
Reactant of Route 2
Valylleucine
Reactant of Route 3
Reactant of Route 3
Valylleucine
Reactant of Route 4
Reactant of Route 4
Valylleucine
Reactant of Route 5
Reactant of Route 5
Valylleucine
Reactant of Route 6
Reactant of Route 6
Valylleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.